molecular formula C15H14N4O3S B2444530 1-(4-Methoxybenzyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1251545-36-4

1-(4-Methoxybenzyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea

Cat. No.: B2444530
CAS No.: 1251545-36-4
M. Wt: 330.36
InChI Key: OVVVFLPQXVPTQD-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea is a useful research compound. Its molecular formula is C15H14N4O3S and its molecular weight is 330.36. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Crystal Packing

Research on methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole-2(3H)-thiones, closely related to the compound , reveals significant insights into their crystal and molecular structures. These studies have shown that the methoxybenzyl derivatives exhibit a V-shaped molecular structure, impacting their solid-state molecular packing arrangement. This structural characteristic influences their potential applications in material science and crystal engineering, facilitating the design of novel materials with specific properties (Khan et al., 2014).

Analytical and Pharmacokinetic Applications

The synthesis of deuterium-labeled analogs of methoxybenzyl urea derivatives, such as AR-A014418, highlights their importance in pharmacokinetic studies. These labeled compounds are invaluable as internal standards for liquid chromatography-mass spectrometry (LC-MS) analysis, aiding in drug absorption, distribution, and other pharmacokinetic research, which is crucial for the development of new therapeutic agents (Liang et al., 2020).

Radiolabeling and PET Studies

The radiolabeling of compounds similar to 1-(4-Methoxybenzyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea, specifically for glycogen synthase kinase-3β (GSK-3β) inhibition, provides insights into their use in positron emission tomography (PET) studies. These applications are critical for exploring the brain's biochemical pathways and developing treatments for neurodegenerative disorders (Vasdev et al., 2005).

Liquid Crystalline Properties

The synthesis and characterization of mesogenic materials based on 1,3,4-oxadiazole, with modifications such as methoxybenzyl groups, demonstrate their potential in creating new liquid crystalline phases. These materials' properties are influenced by the presence of strong polar groups like nitro groups at the molecule's end, making them candidates for advanced optical and electronic applications (Abboud et al., 2017).

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-21-11-6-4-10(5-7-11)9-16-14(20)17-15-19-18-13(22-15)12-3-2-8-23-12/h2-8H,9H2,1H3,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVVFLPQXVPTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.